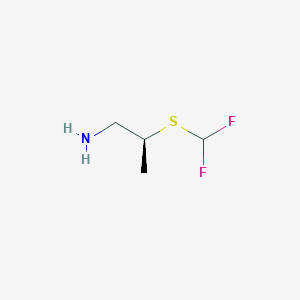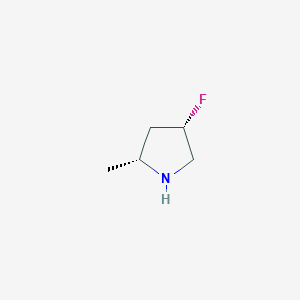
8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, yielding the parent benzopyran.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and benzopyran core. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: The parent compound without the bromine atom.
2-Phenyl-3,4-dihydro-2H-1-benzopyran: A similar compound with a phenyl group instead of a bromine atom.
8-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran: A methoxy-substituted derivative.
Uniqueness
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H13BrO |
|---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
8-bromo-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C11H13BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
JLQRGOWWAUQCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(O1)C(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)

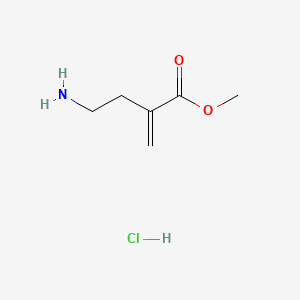
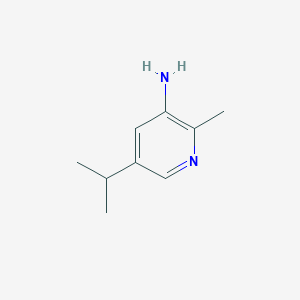
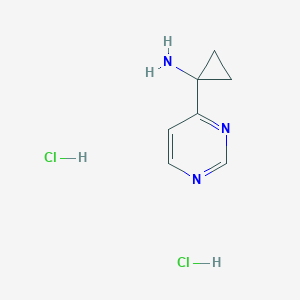
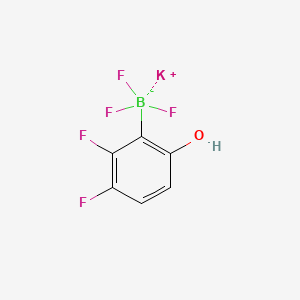
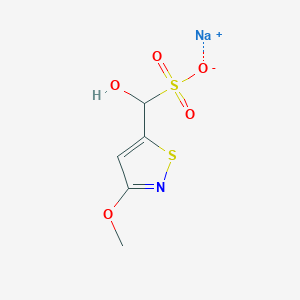

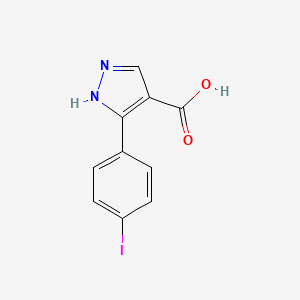
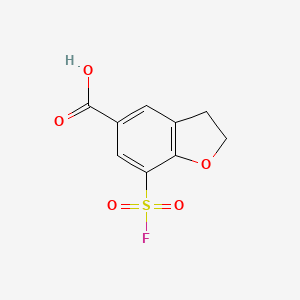
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
